molecular formula C18H33NO3Sn B1180088 fibromodulin CAS No. 126468-95-9

fibromodulin

カタログ番号: B1180088
CAS番号: 126468-95-9
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Recombinant Human Fibromodulin (FMOD) is a key member of the small leucine-rich proteoglycan (SLRP) family, serving as a critical modulator of the extracellular matrix (ECM). This protein is essential for research in tissue regeneration and repair, with proven efficacy in reducing fibrosis and promoting scarless healing. This compound's core functions stem from its dual regulatory role: it selectively enhances Smad-driven TGF-β1 signaling to accelerate fibroblast migration and wound closure, while simultaneously attenuating non-Smad TGF-β1 pathways to prevent excessive scarring . A groundbreaking mechanism reveals that this compound induces apoptosis in activated myofibroblasts—the primary cells responsible for fibrotic tissue deposition—by enhancing interleukin-1β (IL-1β) signaling. This clearance of myofibroblasts after wound closure is crucial for reducing scarring in both small and large animal models . This makes it a promising broad-spectrum anti-fibrotic therapeutic candidate. Beyond dermal applications, this compound is a vital molecule in the study of cartilage development and osteoarthritis, where its structure and concentration change with disease progression . It also plays a significant role in tendon biology, contributing to collagen fibrillogenesis and matrix remodeling . This protein is offered as a high-purity, recombinant human form, suitable for a wide range of in vitro and in vivo applications including wound healing models, anti-fibrosis research, and ECM assembly studies. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or cosmetic procedures, or for human or animal consumption.

特性

CAS番号

126468-95-9

分子式

C18H33NO3Sn

同義語

fibromodulin

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Fibromodulin shares structural and functional similarities with other SLRPs, including decorin, biglycan, and lumican. Below is a detailed analysis of their distinctions:

Structural Differences

Proteoglycan Core Protein Size Glycosaminoglycan (GAG) Chains Collagen-Binding Sites
This compound ~42 kDa Keratan sulfate (4 chains) Type I/II collagen via LRR domains
Decorin ~36 kDa Dermatan sulfate (1 chain) Type I/II collagen via LRR domain
Biglycan ~38 kDa Dermatan sulfate (2 chains) Does not bind fibrillar collagen
Lumican ~38 kDa Keratan sulfate (1–3 chains) Type I collagen via LRR domain
  • GAG Composition : this compound and lumican carry keratan sulfate, while decorin and biglycan have dermatan sulfate .
  • Collagen Interaction: this compound and decorin bind fibrillar collagen to regulate fibril growth, but biglycan interacts with non-fibrillar collagen VI near chondrocytes .

Functional Differences

Collagen Fibrillogenesis
  • This compound vs. Lumican : Both inhibit collagen fibril growth in vitro, but they exhibit tissue-specific cooperation. In the corneal limbus, this compound dominates fibril diameter regulation, while lumican compensates in this compound-deficient mice . Compound null mice (this compound/lumican) show severe fibril disorganization, indicating synergistic roles .
  • This compound vs. Decorin : Decorin stabilizes collagen fibril spacing, whereas this compound regulates lateral fibril assembly and cross-linking via lysyl oxidase activation .
TGF-β Regulation
  • This compound and decorin both sequester TGF-β, but this compound’s keratan sulfate chains enhance its binding capacity, making it a potent anti-fibrotic agent in scars and tumors .
  • Biglycan, in contrast, promotes TGF-β signaling in cancer-associated fibroblasts .
Disease Roles
  • Cancer : this compound is upregulated in prostate and glioma tumors, promoting metastasis via ECM remodeling . Decorin, however, acts as a tumor suppressor by inhibiting angiogenesis .
  • Scarring : Reduced this compound in deep dermis correlates with hypertrophic scarring, while its overexpression in fetal wounds suppresses TGF-β1 and prevents fibrosis .
  • Osteoarthritis : this compound degradation by MMP-13 exacerbates collagen disorganization, whereas decorin loss increases collagen fibril diameter heterogeneity .

Tissue-Specific Expression

  • Cornea/Sclera : this compound is abundant in the sclera, while lumican dominates the cornea. Their overlapping expression at the limbus ensures seamless integration of corneal and scleral collagen matrices .
  • Tendons : this compound and lumican jointly regulate fibril maturation during tendon development. This compound-deficient mice exhibit irregular fibril diameters and reduced mechanical strength .

Key Research Findings

  • This compound-Lumican Interaction : In the peripheral cornea, this compound and lumican cooperatively regulate fibril diameter. This compound null mice develop larger fibrils, but lumican compensates by maintaining smaller fibril populations .
  • Collagen Cross-Linking : this compound binds lysyl oxidase at collagen cross-linking sites, enhancing ECM stability. This interaction is absent in decorin .
  • Therapeutic Potential: this compound’s anti-TGF-β activity makes it a candidate for anti-fibrotic therapies, while its role in cancer ECM remodeling highlights its dual pro- and anti-tumor effects .

Q & A

Q. What experimental methods are recommended for assessing fibromodulin's interaction with collagen fibrils in vitro?

this compound's collagen-binding activity can be studied using in vitro fibrillogenesis assays, where turbidity measurements track collagen fibril formation in the presence/absence of this compound. SDS-PAGE and Western blotting (using antibodies like ab276400 or 60108-1-Ig ) validate protein integrity and binding. Contradictions in collagen-binding kinetics may arise from differences in this compound isoforms (e.g., glycosylation status, as glycosylation increases molecular weight from 43 kDa to 59 kDa ). Controls should include deglycosylation steps and recombinant proteins with defined tags (e.g., His or Fc tags ).

Q. How can researchers ensure reproducibility when working with recombinant this compound?

Recombinant this compound produced in HEK 293 cells (>90% purity via SDS-PAGE ) is preferred for consistency. Key parameters include:

  • Expression system validation : HEK 293 cells minimize endotoxin contamination (<1.0 EU/µg ).
  • Tag selection : Fc or His tags influence protein stability and binding assays (e.g., Fc tags may interfere with immunoprecipitation ).
  • Buffer composition : Tris-based buffers with stabilizers (e.g., trehalose) prevent aggregation .

Q. What are the primary challenges in quantifying this compound in extracellular matrix (ECM) samples?

this compound's low abundance and solubility in ECM require:

  • Extraction optimization : Use chaotropic agents (e.g., guanidine HCl) to solubilize ECM-bound this compound .
  • Sensitivity thresholds : ELISA (e.g., ab322094 ) or mass spectrometry with a detection limit <1 ng/mL.
  • Cross-reactivity checks : Validate antibodies against related SLRP family members (e.g., lumican) .

Advanced Research Questions

Q. How does this compound modulate TGF-β activity, and how can conflicting data on its pro- vs. anti-fibrotic roles be resolved?

this compound sequesters TGF-β in the ECM, altering bioavailability . Contradictions arise from context-dependent models:

  • Pro-fibrotic : In cancer stroma, this compound enhances TGF-β1-driven matrix stiffness, measured via atomic force microscopy .
  • Anti-fibrotic : In dermal fibrosis, this compound knockout increases TGF-β signaling, assessed via Smad2/3 phosphorylation . Methodological resolution : Use tissue-specific conditional knockouts and spatially resolved transcriptomics to map TGF-β/fibromodulin crosstalk.

Q. What experimental designs are critical for studying this compound's role in tumor interstitial fluid pressure (IFP)?

this compound-deficient murine carcinoma models show reduced IFP and increased drug perfusion . Key considerations:

  • IFP measurement : Use micropuncture systems or wick-in-needle techniques in vivo.
  • Stroma modulation : Compare wild-type vs. This compound-KO tumors via histology (Masson’s trichrome) and ECM proteomics.
  • Therapeutic relevance : Combine this compound inhibition (e.g., siRNA ) with chemotherapy to assess efficacy.

Q. How can researchers address discrepancies in this compound's molecular weight across studies?

Glycosylation and proteolytic processing cause variability (e.g., 43 kDa predicted vs. 59 kDa observed ). Solutions:

  • Post-translational modification (PTM) analysis : Use PNGase F treatment + Western blotting .
  • Species-specificity : Rat this compound (RPB494Ra01 ) differs from human isoforms in glycosylation sites.
  • Standardization : Include recombinant protein controls (e.g., ab276400 ) in all assays.

Data Analysis & Contradiction Management

Q. What statistical approaches are suitable for analyzing this compound's dose-dependent effects on collagen fibrillogenesis?

  • Non-linear regression : Model turbidity curves to calculate EC50 values for fibrillogenesis inhibition .
  • Multivariate analysis : Account for covariates like pH, ionic strength, and collagen source (e.g., bovine vs. human ).
  • Reproducibility metrics : Report intra- and inter-assay CVs (<15% for ELISA ).

Q. How should researchers interpret conflicting data on this compound's role in inflammation?

this compound’s dual role as a damage-associated molecular pattern (DAMP) and anti-inflammatory agent depends on proteolytic cleavage:

  • Full-length : Binds C1q to inhibit complement activation (test via hemolytic assays ).
  • Cleaved fragments : Activate TLR2/4, measured via NF-κB luciferase reporters . Resolution : Use domain-mapping (e.g., truncated mutants) and protease inhibitors in experimental models.

Experimental Design Frameworks

  • FINER criteria : Ensure questions are Feasible (e.g., HEK 293 scalability ), Novel (e.g., this compound in immuno-oncology), and Relevant (e.g., stroma-targeted therapies ).
  • PICO framework : Define Population (e.g., this compound-KO mice), Intervention (e.g., recombinant protein), Comparison (wild-type), and Outcome (e.g., IFP reduction).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。